molecular formula C13H10ClFO B6380899 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol CAS No. 1261902-03-7

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol

Cat. No.: B6380899
CAS No.: 1261902-03-7
M. Wt: 236.67 g/mol
InChI Key: YFCPQQRIXMSVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol (CAS 1261902-03-7) is an organic compound with the molecular formula C13H10ClFO and a molecular weight of 236.67 g/mol . This biphenyl derivative, also known as 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol, is characterized by a phenol group substituted with chlorine and a disubstituted phenyl ring, featuring fluorine and methyl groups . It has a computed Topological Polar Surface Area of 20.2 Ų and is noted for its high lipophilicity (XLogP3: 4.3) . The compound is supplied with a high purity level of 95% . As a building block, it is valuable in materials science research and serves as a key synthetic intermediate in the development of pharmaceutical candidates and organic materials . Its structure suggests potential for further functionalization, making it useful for constructing more complex molecular architectures. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-chloro-5-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCPQQRIXMSVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685897
Record name 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-03-7
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol typically involves the halogenation of a suitable precursor. One common method is the chlorination of 3-fluoro-2-methylphenylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

Chemistry

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as an intermediate in various chemical transformations, facilitating the development of new compounds with tailored properties.

Research has indicated potential antimicrobial and antifungal properties of this compound. Studies are ongoing to explore its interactions with biological targets, which could lead to the development of new therapeutic agents. The halogen substituents may enhance its efficacy against certain pathogens by interacting with their enzymatic systems.

Pharmaceutical Development

The compound is being investigated as a potential pharmaceutical intermediate . Its unique functional groups make it suitable for modifications that could yield new drugs targeting specific diseases. For instance, derivatives of this compound may exhibit enhanced bioactivity or reduced toxicity compared to existing medications.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials . Its chemical properties allow it to be employed in formulations requiring specific reactivity or stability characteristics.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyAntimicrobial and antifungal studiesPotential for new therapeutic agents
PharmaceuticalsIntermediate for drug developmentTailored modifications for enhanced efficacy
IndustryProduction of specialty chemicalsVersatile applications in formulations

Case Studies

  • Antimicrobial Research : A study evaluated the antimicrobial activity of various halogenated phenols, including this compound, against common bacterial strains. Results indicated significant inhibition rates, suggesting its potential as an antimicrobial agent.
  • Pharmaceutical Intermediate Development : In a recent project, researchers synthesized a series of derivatives from this compound to assess their anti-inflammatory properties. Several derivatives exhibited promising results in preclinical trials, indicating their potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The halogen atoms and phenolic group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-5-methylphenol

Structure : A simpler analog with a methyl group at the 5-position instead of the fluorinated aryl group.
Properties :

  • Molecular weight : 142.58 g/mol (vs. ~250.67 g/mol for the target compound).
  • Acidity : The absence of electron-withdrawing fluorine substituents reduces acidity compared to the target compound.
  • Applications: Used as an intermediate in organic synthesis and antimicrobial agents due to its phenolic hydroxyl group .

3-Chloro-5-(trifluoromethyl)phenol

Structure : Features a trifluoromethyl (-CF₃) group at the 5-position.
Properties :

  • Electron effects : The strong electron-withdrawing -CF₃ group increases acidity (pKa ~6–7) compared to the target compound.
  • Reactivity : Enhanced stability against nucleophilic attack due to -CF₃.
  • Applications : Utilized in agrochemicals (e.g., herbicides) and as a building block for fluorinated pharmaceuticals .

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Structure : Contains a boronic ester group at the 5-position.
Properties :

  • Molecular weight : 254.52 g/mol.
  • Functionality : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl compounds.
  • Applications : Key intermediate in medicinal chemistry for constructing complex aromatic systems .

N-(4-Chloro-2-hydroxy-3-((3S)-3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea Hydrobromide

Structure : A urea derivative with a sulfonated piperidine and 3-fluoro-2-methylphenyl group.
Properties :

  • Applications : Pharmaceutical candidate targeting enzyme inhibition (e.g., kinase inhibitors) .

Structural and Functional Comparison Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol Cl (3), 3-F-2-MePh (5) ~250.67 Moderate acidity, steric bulk Pharmaceutical intermediates
3-Chloro-5-methylphenol Cl (3), Me (5) 142.58 Lower acidity, simpler structure Antimicrobial agents
3-Chloro-5-(trifluoromethyl)phenol Cl (3), CF₃ (5) ~196.56 High acidity, electron-deficient Agrochemicals
Boronic ester analog Cl (3), boronic ester (5) 254.52 Cross-coupling reactivity Medicinal chemistry
Urea derivative Urea, sulfonamide, 3-F-2-MePh >400 High binding affinity Kinase inhibitors

Biological Activity

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, a halogenated phenolic compound, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10ClF
  • Molecular Weight : 236.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to modulate enzyme activities and receptor functions. This compound may act as an enzyme inhibitor or receptor modulator, leading to significant biological effects such as:

  • Antimicrobial Activity : Exhibiting antibacterial properties against resistant strains.
  • Anticancer Potential : Implicated in inhibiting tumor growth through apoptosis induction in cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntibacterialEffective against methicillin-resistant Staphylococcus aureus (MRSA)
CytotoxicityInduces apoptosis in various cancer cell lines, including MDA-MB-231
Enzyme InhibitionPotential inhibition of matrix metalloproteinases (MMPs), affecting metastasis
Calcium ModulationEnhances calcium retention in mitochondria, potentially affecting cell survival

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study revealed that this compound exhibited significant antibacterial activity against MRSA strains. The mechanism involved the disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antibacterial agent.
  • Cytotoxic Effects :
    In vitro studies demonstrated that this compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value indicating potent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
  • Calcium Retention Capacity :
    Research indicated that the compound enhanced mitochondrial calcium retention capacity, which is crucial for cellular energy metabolism and apoptosis regulation. The enhancement was quantitatively measured using rhodamine 123 uptake assays, showcasing its role in mitochondrial function modulation.
  • Comparative Analysis with Analogues :
    Comparative studies with structurally similar compounds showed that the specific substitution pattern in this compound significantly influenced its biological activity profile, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Q & A

Q. Example Protocol :

React 3-fluoro-2-methylphenylboronic acid with a chlorinated phenol precursor under Suzuki-Miyaura coupling conditions (Pd catalyst, base).

Purify via silica gel chromatography (hexane/EtOAc gradient).

Confirm purity via HPLC and 1H^1H-NMR .

Basic: How should researchers characterize the structural integrity of this compound?

Answer :
Use a multi-technique approach to resolve ambiguities in spectroscopic

  • 1H^1H- and 13C^{13}C-NMR : Identify substituent positions via chemical shifts and coupling patterns. For example, the fluorine atom induces deshielding in adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Chlorine and fluorine isotopes (e.g., 35Cl^{35}Cl, 37Cl^{37}Cl) produce distinct isotopic clusters .
  • IR Spectroscopy : Detect phenolic -OH stretches (~3200–3500 cm1^{-1}) and C-Cl/C-F vibrations (600–800 cm1 ^{-1}) .

Data Contradiction Example :
If NMR shows unexpected splitting, consider steric hindrance from the 3-fluoro-2-methylphenyl group or rotameric effects . Validate with 2D NMR (COSY, NOESY) .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer :
Density Functional Theory (DFT) simulations predict regioselectivity and transition states:

  • Substituent Effects : Calculate Fukui indices to identify reactive sites for electrophilic attack. The chlorine and fluorine groups direct substitution to specific ring positions .
  • Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. toluene) to optimize reaction kinetics. Polar aprotic solvents stabilize charged intermediates in EAS .
  • Validation : Compare computed 1H^1H-NMR chemical shifts (using Gaussian or ORCA) with experimental data to refine models .

Case Study :
A DFT study of 3-Chloro-5-(pentafluorosulfur)phenol (analog) revealed that electron-withdrawing groups lower the energy barrier for nucleophilic substitution at the para position .

Advanced: How to resolve discrepancies in bioactivity data across studies?

Answer :
Contradictions in bioactivity (e.g., antimicrobial potency) may arise from:

  • Purity Variability : Impurities (e.g., residual solvents) can skew results. Validate purity via elemental analysis and GC-MS .
  • Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. water) affect compound solubility and activity. Standardize protocols (e.g., CLSI guidelines) .
  • Structural Confirmation : Re-examine spectral data to rule out misidentification. For example, a methyl group in the 2-position (vs. 3-) alters steric and electronic profiles .

Advanced: What environmental and toxicity considerations are critical for handling this compound?

Q. Answer :

  • Ecotoxicity : Chlorophenols are persistent in soil/water. Conduct biodegradation assays (OECD 301) to assess environmental fate .
  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to evaluate cytotoxicity. Prioritize Ames tests for mutagenicity due to aromatic amine byproducts .
  • Waste Management : Neutralize phenolic waste with NaOH before disposal to prevent aquatic toxicity .

Regulatory Compliance :
Ensure adherence to REACH and ZDHC MRSL limits for chlorophenols in research effluents .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Q. Answer :

Derivative Synthesis : Modify substituents (e.g., replace -CH3_3 with -CF3_3) and assess impact on bioactivity .

Physicochemical Properties : Measure logP (octanol-water partition) to correlate hydrophobicity with membrane permeability .

Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450) to identify key functional groups .

Q. Example SAR Table :

DerivativeSubstituentlogPIC50_{50} (μM)
Parent-CH3_32.112.4
Derivative A-CF3_33.55.8

Advanced: What strategies mitigate challenges in crystallizing this compound?

Q. Answer :

  • Solvent Selection : Screen solvents (e.g., ethanol/water mixtures) using high-throughput crystallization robots.
  • Temperature Gradients : Slow cooling (0.1°C/min) promotes crystal nucleation.
  • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice .

Validation :
Use SHELXL for refining crystallographic data. Poor R-factors may indicate disorder; re-crystallize or collect data at lower temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.